molecular formula C10H9NO3 B13651233 3-Amino-8-methoxy-2H-chromen-2-one

3-Amino-8-methoxy-2H-chromen-2-one

Katalognummer: B13651233
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: UEDUBFYDRASSGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-8-methoxy-2H-chromen-2-one is a compound belonging to the coumarin family, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their medicinal properties. This compound, with the molecular formula C10H9NO3, has a unique structure that makes it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-methoxy-2H-chromen-2-one typically involves the reaction of 8-methoxy-2H-chromen-2-one with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate as a base and dry acetone as a solvent, with the reaction carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and optical brighteners.

Wirkmechanismus

The mechanism of action of 3-Amino-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of key signaling molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3-Amino-8-methoxy-2H-chromen-2-one apart is its unique combination of an amino group and a methoxy group on the chromen-2-one scaffold. This structural feature contributes to its distinct reactivity and biological activity, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C10H9NO3

Molekulargewicht

191.18 g/mol

IUPAC-Name

3-amino-8-methoxychromen-2-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-3-6-5-7(11)10(12)14-9(6)8/h2-5H,11H2,1H3

InChI-Schlüssel

UEDUBFYDRASSGE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.